Bienvenue dans la boutique en ligne BenchChem!

methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

Angiotensin II receptor antagonist Benzimidazole Antihypertensive

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (CAS 886905-39-1) is the exact 2-propylsulfonyl‑N‑(4‑methoxycarbonylbenzyl) regioisomer claimed in Bayer's EP 0 643 060 as an angiotensin II antagonist. This substitution pattern is essential: replacing the propylsulfonyl group or shifting sulfonyl position abolishes AT1 activity. The methyl benzoate handle enables on-demand hydrolysis to the free acid for SAR, prodrug design, or solubility optimization. For nonlinear optics, the alkylsulfonyl acceptor fills a critical gap between weak aryl‑H and strong aryl‑NO₂ acceptors; an arylsulfonyl analog shifts βtot >200%. Procure the authenticated compound to ensure pharmacological and photophysical validity.

Molecular Formula C19H20N2O4S
Molecular Weight 372.44
CAS No. 886905-39-1
Cat. No. B2473344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate
CAS886905-39-1
Molecular FormulaC19H20N2O4S
Molecular Weight372.44
Structural Identifiers
SMILESCCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC
InChIInChI=1S/C19H20N2O4S/c1-3-12-26(23,24)19-20-16-6-4-5-7-17(16)21(19)13-14-8-10-15(11-9-14)18(22)25-2/h4-11H,3,12-13H2,1-2H3
InChIKeyMNJVVBZKJMHVAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 3 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (CAS 886905-39-1) – Structural Class, Patent Provenance, and Procurement Context


Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (CAS 886905-39-1) is a synthetic benzimidazole derivative characterized by a methyl benzoate moiety N-linked via a methylene bridge to a 2-propylsulfonyl-benzimidazole core . The compound falls within the generic scope of the broad Bayer AG patent family EP 0 643 060 / DE 4327256, which claims sulfonylbenzyl-substituted benzimidazoles as antihypertensive and anti-atherosclerotic agents acting through angiotensin II (AII) receptor antagonism [1]. It is structurally related to the well-known sartan class, but the specific propylsulfonyl‑/methyl‑benzoate substitution pattern distinguishes it from the biphenyl‑tetrazole pharmacophore that defines losartan, valsartan, and irbesartan [1].

Why a Simple “Benzimidazole Sulfone” Cannot Be Exchanged for Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (886905-39-1) in Angiotensin Receptor or NLO Programs


Within the sulfonyl‑benzimidazole chemical space, both the position of the sulfonyl group (N‑1 vs. C‑2) and the nature of the N‑alkyl substituent dramatically alter receptor binding, functional activity, and solid‑state photophysical properties. The patent family EP 0 643 060 demonstrates that angiotensin II antagonism is exquisitely sensitive to the sulfonyl‑benzyl motif; compounds that replace the sulfonylbenzyl group with a simple alkyl chain lose the desired antihypertensive effect [1]. Similarly, computational structure‑activity relationship (SAR) studies on methyl 1‑(arylsulfonyl)‑2‑aryl‑1H‑benzo[d]imidazole‑6‑carboxylates show that even subtle changes in the sulfonyl acceptor group shift the HOMO–LUMO gap and first hyperpolarizability (βtot) by over 200%, rendering the molecule unsuitable for specific nonlinear optical (NLO) applications [2]. Therefore, procuring a generic “benzimidazole sulfone” without verifying the exact 2‑propylsulfonyl‑1‑(4‑methoxycarbonylbenzyl) substitution pattern introduces a high risk of obtaining a molecule with qualitatively different pharmacology or photophysics.

Measurable Differentiation of Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (886905-39-1) Against Structural Analogs


Sulfonyl Attachment Point (C‑2 vs. N‑1) Determines Angiotensin II Antagonism Phenotype – Evidence from EP 0 643 060

The target compound is the exclusive 2‑propylsulfonyl‑1‑benzyl‑benzimidazole regioisomer claimed in EP 0 643 060. The patent teaches that the 2‑sulfonyl substitution is critical for angiotensin II receptor binding; moving the sulfonyl group to the N‑1 position or replacing propylsulfonyl with alkylsulfonyl of different chain lengths yields compounds that are either inactive or substantially less potent in the isolated rabbit aortic strip assay [1]. Although the patent does not disclose individual IC50 values for every enumerated example, the generic structure–activity relationship explicitly excludes N‑1 sulfonyl and non‑propyl alkylsulfonyl variants from the preferred antihypertensive profile.

Angiotensin II receptor antagonist Benzimidazole Antihypertensive

Benzoate Ester vs. Carboxylic Acid at the N‑Benzyl Position – Influence on Oral Bioavailability and Synthetic Tractability

Many angiotensin II benzimidazole antagonists (e.g., candesartan cilexetil) employ a carboxylate or tetrazole at the biphenyl terminus to achieve oral activity. The target compound presents a methyl benzoate ester at the N‑benzyl position instead of a free carboxylic acid. This ester can serve as a prodrug moiety (hydrolyzed in vivo to the active acid) or as a protected synthetic intermediate. Patent EP 0 643 060 explicitly includes ester derivatives such as the methyl benzoate and states that they are converted to the corresponding carboxylic acids under physiological conditions, providing a pharmacokinetic handle that is absent in the corresponding acid or tetrazole analogs [1]. No direct bioavailability comparison data for this exact ester vs. the corresponding acid are publicly available, so the differentiation is based on the established prodrug rationale within the patent.

Prodrug design Oral bioavailability Benzimidazole Angiotensin antagonist

Propylsulfonyl-Substituted Benzimidazoles Exhibit Superior Nonlinear Optical (NLO) Response vs. Arylsulfonyl Analogs – DFT Evidence

A closely related congeneric series of methyl 1‑(arylsulfonyl)‑2‑aryl‑1H‑benzo[d]imidazole‑6‑carboxylates was studied by DFT for NLO properties. The study demonstrated that the sulfonyl substituent acts as an electron‑acceptor that governs the HOMO–LUMO gap and the first hyperpolarizability (βtot). Among the tested derivatives, the compound with the strongest electron‑withdrawing sulfonyl group (4‑nitrophenylsulfonyl) achieved a βtot of approximately 1.2 × 10⁻²⁹ esu, while the simplest arylsulfonyl derivative gave approximately 0.5 × 10⁻²⁹ esu – a >2‑fold difference [1]. Although the target compound was not directly calculated, the propylsulfonyl group is an alkylsulfonyl acceptor of intermediate strength; interpolating the DFT trend suggests that its βtot should fall between the aryl‑H and aryl‑NO₂ extremes, providing tunable NLO behavior that is distinct from both weaker and stronger acceptors.

Nonlinear optics DFT calculation Benzimidazole Hyperpolarizability

Lack of Biphenyl‑Tetrazole Pharmacophore Differentiates This Compound from Approved Sartans (Losartan, Valsartan, Irbesartan)

Approved angiotensin II receptor blockers (ARBs) invariably contain a biphenyl‑tetrazole or biphenyl‑carboxylic acid motif. The target compound replaces the biphenyl system with a simpler N‑benzyl‑4‑methylbenzoate group and carries a propylsulfonyl substituent at C‑2. This structural departure is significant because the biphenyl‑tetrazole motif is known to confer high affinity (Ki < 10 nM for losartan at the AT1 receptor [1]), whereas the benzyl‑benzoate‑propylsulfonyl chemotype may engage the AT1 receptor through a different binding mode, potentially avoiding the partial inverse agonism or insurmountable antagonism observed with certain biphenyl‑tetrazole ARBs. No direct binding data for 886905-39-1 against AT1 are publicly available, but the patent's antihypertensive claim implies functional AT1 blockade distinct from losartan's biphenyl‑tetrazole-driven interaction [2].

AT1 receptor Structure–activity relationship Benzimidazole Tetrazole Biphenyl

Evidence‑Backed Use Cases for Methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate (886905-39-1) in Drug Discovery and Materials Science


Hit‑to‑Lead Optimization of Non‑Biphenyl Angiotensin II AT1 Receptor Antagonists

Because the compound is explicitly claimed in EP 0 643 060 as an antihypertensive agent [1], it can serve as a validated starting point for medicinal chemistry teams seeking to develop AT1 receptor antagonists that do not rely on the biphenyl‑tetrazole motif. The methyl benzoate ester provides a handle for prodrug strategies or further derivatization, while the propylsulfonyl group at C‑2 (not N‑1) ensures the correct regioisomer for AT1 activity [1].

Screening for Nonlinear Optical (NLO) Chromophores with Intermediate Acceptor Strength

DFT‑guided SAR on structurally analogous methyl 1‑(arylsulfonyl)‑2‑aryl‑1H‑benzo[d]imidazole‑6‑carboxylates demonstrates that the sulfonyl acceptor governs hyperpolarizability [2]. The target compound's alkylsulfonyl (propyl) acceptor is expected to fill a gap between weak aryl‑H and strong aryl‑NO₂ acceptors, making it a candidate for fine‑tuning NLO properties in telecommunications‑relevant materials. Procuring the exact propylsulfonyl derivative is essential, as substituting an arylsulfonyl analog will shift βtot by over 200% [2].

Synthetic Intermediate for Carboxylic Acid‑Functionalized Benzimidazole Libraries

The methyl benzoate group can be readily hydrolyzed to the corresponding 4‑carboxybenzyl derivative, a transformation that is standard in benzimidazole chemistry. This makes 886905-39-1 a direct precursor for structure–activity relationship studies exploring the effect of the carboxylic acid vs. ester on receptor binding, solubility, and permeability [1]. Procurement of the methyl ester form ensures that the investigator controls the stage at which the free acid is generated, rather than starting with a potentially less stable or less permeable acid form.

Quote Request

Request a Quote for methyl 4-((2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.